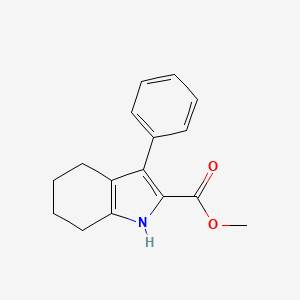
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to a pyrazole ring, which is further substituted with ethoxy and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 3-ethoxy-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under nitrogen atmosphere to prevent any unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Similar structure with a different substituent on the pyrazole ring.
2-(5-methyl-1H-pyrazol-4-yl)acetamide: Lacks the chloro and ethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the chloro, ethoxy, and methyl groups in 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide imparts unique chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
87675-76-1 |
|---|---|
Molekularformel |
C8H12ClN3O2 |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
2-chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-14-8-7(5(2)11-12-8)10-6(13)4-9/h3-4H2,1-2H3,(H,10,13)(H,11,12) |
InChI-Schlüssel |
NQQVYAMSQCCNNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NNC(=C1NC(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
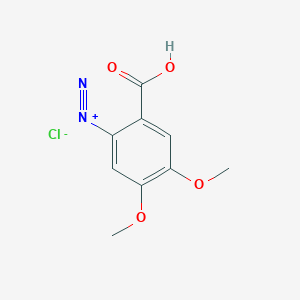
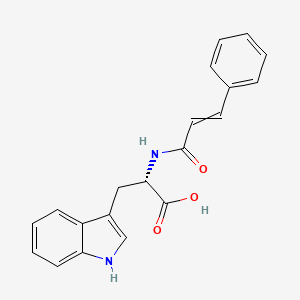
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
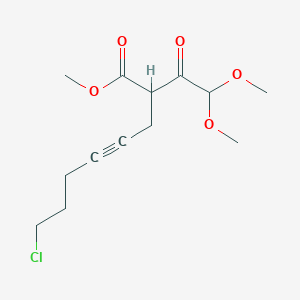
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
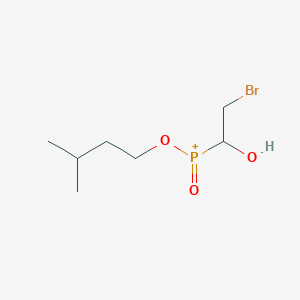
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)

![2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine](/img/structure/B14393435.png)

![[(6-Methylhept-5-EN-2-YL)oxy]benzene](/img/structure/B14393455.png)
![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)
